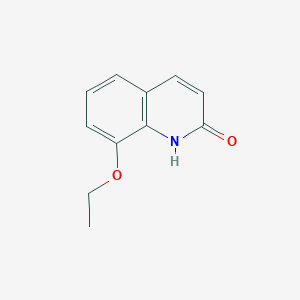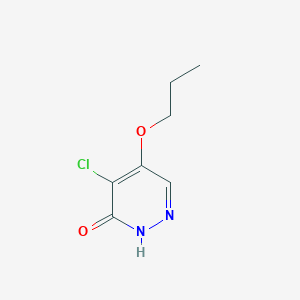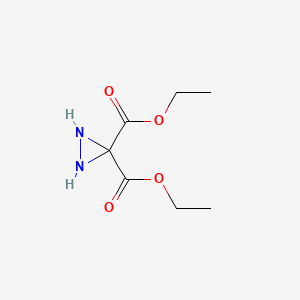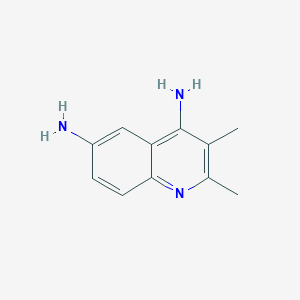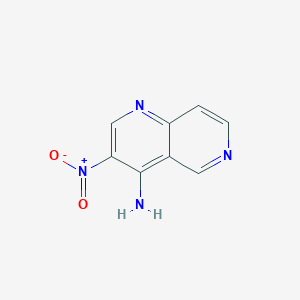
3-Nitro-1,6-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1,6-naphthyridin-4-amine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,6-naphthyridin-4-amine typically involves the nitration of 1,6-naphthyridine derivatives. One common method includes the reaction of 4-amino-1,6-naphthyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-Amino-1,6-naphthyridin-4-amine.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitro-1,6-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mécanisme D'action
The mechanism of action of 3-Nitro-1,6-naphthyridin-4-amine involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitro group plays a crucial role in its reactivity, allowing it to form reactive intermediates that can interact with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine: The parent compound without the nitro group.
3-Amino-1,6-naphthyridin-4-amine: The reduced form of 3-Nitro-1,6-naphthyridin-4-amine.
Benzo[h][1,6]naphthyridine: A derivative with a fused benzene ring.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propriétés
Numéro CAS |
85938-76-7 |
|---|---|
Formule moléculaire |
C8H6N4O2 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
3-nitro-1,6-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H,(H2,9,11) |
Clé InChI |
GRWNVYUKOBLOKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


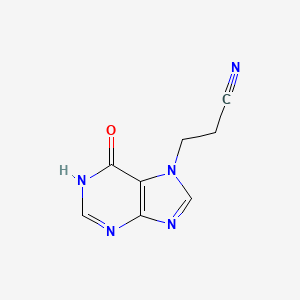
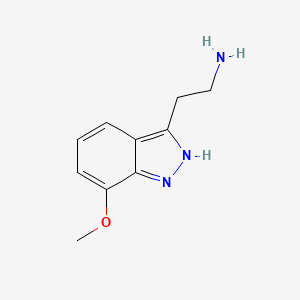




![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
